

Assessing the Accuracy of Iron-56 Nuclear Reaction Data Evaluations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron-56 (⁵⁶Fe) is the most abundant stable isotope of iron, comprising approximately 91.754% of natural iron.[1] Its nuclear properties are of critical importance in a wide range of scientific and technological fields, including nuclear reactor design, radiation shielding, astrophysics, and medical isotope production. Accurate nuclear reaction data for ⁵⁶Fe is paramount for the safety and efficiency of nuclear applications and for the fundamental understanding of nuclear processes. This guide provides an objective comparison of the performance of major evaluated nuclear data libraries against experimental data for key neutron-induced reactions on ⁵⁶Fe.

The primary evaluated nuclear data libraries compared in this guide are:

- ENDF/B (Evaluated Nuclear Data File, USA)
- JEFF (Joint Evaluated Fission and Fusion File, Europe)
- JENDL (Japanese Evaluated Nuclear Data Library, Japan)
- CENDL (Chinese Nuclear Data Library, China)
- ROSFOND (Russian Federation's Nuclear Data Library)

These libraries provide comprehensive sets of evaluated cross-sections and other nuclear data for a wide range of isotopes and incident particle energies. However, discrepancies between

these evaluations and with experimental data exist, necessitating careful validation and comparison.

Comparison of Evaluated Data for Key Nuclear Reactions

The accuracy of the evaluated data for ⁵⁶Fe is assessed by comparing it with experimental measurements for several key neutron-induced reaction channels.

(n,y) - Neutron Capture

The neutron capture reaction is crucial for reactor physics and nucleosynthesis. Recent evaluations have focused on improving the accuracy of the ⁵⁶Fe(n,y) cross-section.

Experimental Protocol: Thermal Neutron Capture Cross-Section Measurement The thermal neutron capture cross-section for ⁵⁶Fe was measured using an isotopically enriched ⁵⁶Fe target and a guided cold neutron beam at the Budapest Reactor. Singles γ-ray spectra were measured, and γγ-coincidence data were collected using a natural iron target at the LWR-15 research reactor in Řež, Czech Republic. The γ-ray cross-sections were internally calibrated against hydrogen and sulfur standards.[2]

Data Summary: ⁵⁶Fe(n,y) Thermal Cross-Section

Data Source	Thermal Capture Cross-Section (barns)		
Experimental (Firestone et al., 2017)	2.394 ± 0.019[2]		
ENDF/B-VIII.0	2.577		
JEFF-3.1.1	~2.577[3]		

Discrepancies in the capture cross-section are also observed in the resonance region. The International Nuclear Data Evaluation Network (INDEN) collaboration has been working to resolve these issues, with JENDL-5.0 showing good agreement with an added 1/v background in the "iron window" below 28 keV.[3][4]

(n,p) - Neutron-Induced Proton Emission

The ⁵⁶Fe(n,p)⁵⁶Mn reaction is important for dosimetry and material damage calculations.

Experimental Protocol: Activation and Off-line γ-ray Spectrometry The ⁵⁶Fe(n,p)⁵⁶Mn reaction cross-section was experimentally measured using the activation and off-line γ-ray spectrometric technique. Neutrons were produced via the ⁷Li(p,n) and ³H(d,n) reactions. The activity of the produced ⁵⁶Mn was measured using a high-purity germanium (HPGe) detector.[5]

Data Summary: ⁵⁶Fe(n,p)⁵⁶Mn Cross-Section at Various Neutron Energies

Neutron Energy (MeV)	Experimental (mb)[5]	ENDF/B-VII.1 (mb)[5]	JENDL-4.0 (mb)[5]	JEFF-3.1/A (mb)[5]
5.9 ± 0.6	82.3 ± 6.9	89.5	88.1	78.4
9.85 ± 0.38	114.2 ± 9.5	110.2	110.8	110.7
14.8 ± 0.1	109.8 ± 9.2	104.7	104.9	104.9
15.5 ± 0.7	99.1 ± 8.3	96.5	96.8	96.8

The experimental data show fair agreement with the evaluated libraries, with some deviations observed at lower and higher energies.

(n,inl) - Inelastic Scattering

Inelastic scattering is a dominant reaction channel at fast neutron energies and significantly impacts the neutron energy spectrum in reactors. Significant discrepancies have been identified in the inelastic scattering cross-sections for ⁵⁶Fe.

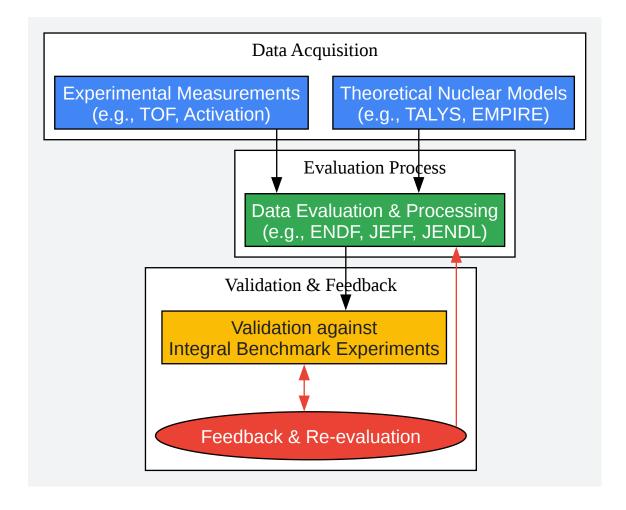
Experimental Protocol: Neutron Time-of-Flight Spectroscopy Elastic and inelastic neutron scattering differential cross-sections were measured at the University of Kentucky Accelerator Laboratory (UKAL) using a 7-MV Van de Graaff accelerator. Nearly mono-energetic neutrons were produced, and the scattered neutrons were detected using time-of-flight techniques.[6][7]

Recent studies have shown that the inelastic scattering cross-sections in the ENDF/B-VIII.0 evaluation were overestimated, leading to an underestimation of the neutron leakage spectrum from a thick iron sphere by as much as 30%.[3][4] The INDEN collaboration has worked to address this, and the adjusted inelastic scattering cross-section is closer to the JEFF-3.1.1

evaluation.[3] Shielding benchmark experiments have been crucial in identifying and rectifying these inaccuracies.[8]

(n,2n) - Neutron-Multiplication Reaction

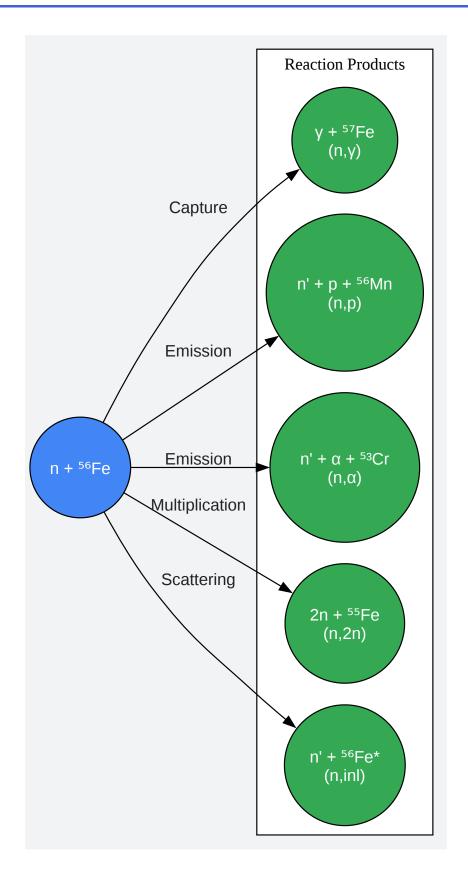
The (n,2n) reaction is important for neutron multiplication in fission and fusion devices.


Experimental Protocol: Activation Method The cross-section for the ⁵⁶Fe(n,2n)⁵⁵Fe reaction is typically measured using the activation method, where the radioactivity of the resulting ⁵⁵Fe isotope is determined.

Comparisons of experimental data for the ⁵⁶Fe(n,2n)⁵⁵Fe reaction with evaluated nuclear data files show consistency in the 12-15 MeV region.[9]

Visualizing the Nuclear Data Evaluation Workflow

The process of evaluating nuclear data is a complex workflow that involves experimental measurements, theoretical modeling, and validation against benchmark experiments.


Click to download full resolution via product page

Workflow for Nuclear Data Evaluation and Validation.

Logical Relationship of Key Reaction Channels

The different neutron-induced reaction channels on ⁵⁶Fe are interconnected and compete with each other depending on the incident neutron energy.

Click to download full resolution via product page

Key Neutron-Induced Reaction Channels on Iron-56.

Conclusion

The accuracy of **Iron-56** nuclear reaction data has significantly improved through international collaborations like the CIELO project and the INDEN initiative.[4][10][11] However, discrepancies still exist between different evaluated libraries and experimental data, particularly for inelastic scattering and capture cross-sections in the resonance region. Continuous efforts in high-precision experimental measurements and rigorous validation of evaluated data against integral benchmarks are essential for further improving the reliability of ⁵⁶Fe nuclear data for various applications. Researchers and professionals relying on this data should be aware of the existing uncertainties and consult the latest evaluations and comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Iron-56 Wikipedia [en.wikipedia.org]
- 2. Thermal neutron capture cross section for Fe56(n,y) [escholarship.org]
- 3. epj-conferences.org [epj-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epj-conferences.org [epj-conferences.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Adjustment and validation of iron-56 data with shielding benchmarks [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Neutron Reactions on Iron Isotopes for CIELO and ENDF/B-VIII.0... |
 ORNL [ornl.gov]
- 11. Evaluated Nuclear Data File (ENDF) [nndc.bnl.gov]
- To cite this document: BenchChem. [Assessing the Accuracy of Iron-56 Nuclear Reaction Data Evaluations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b078511#assessing-the-accuracy-of-iron-56-nuclear-reaction-data-evaluations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com